

Boc-NH-PEG7-azide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

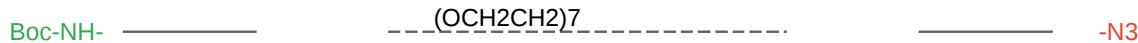
Compound of Interest

Compound Name: *Boc-NH-PEG7-azide*

Cat. No.: *B611225*

[Get Quote](#)

An In-depth Technical Guide to **Boc-NH-PEG7-azide**


Introduction

Boc-NH-PEG7-azide is a heterobifunctional, polyethylene glycol (PEG)-based crosslinker extensively utilized by researchers in chemistry, biology, and pharmaceutical sciences. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a reactive azide group at the other, separated by a seven-unit PEG chain, makes it an invaluable tool for molecular synthesis and bioconjugation.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, core functionalities, and detailed protocols for its application in key chemical transformations.

The molecule serves as a versatile linker, enabling the covalent connection of two different molecular entities.^[1] The Boc group provides a stable, temporary protection for a primary amine, which can be selectively removed under acidic conditions to reveal the reactive amine.^[3] The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.^{[1][4]} Specifically, the azide readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.^[1] These characteristics make **Boc-NH-PEG7-azide** particularly well-suited for applications in drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and for the modification of biomolecules and materials.^{[1][5][6]}

Chemical Structure and Properties

The structure of **Boc-NH-PEG7-azide** consists of three key components: the Boc-protected amine, the hydrophilic PEG7 spacer, and the terminal azide group.

[Click to download full resolution via product page](#)

Caption: Schematic of **Boc-NH-PEG7-azide**.

Physicochemical Properties

The quantitative properties of **Boc-NH-PEG7-azide** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₄₂ N ₄ O ₉	[1][5]
Molecular Weight	494.58 g/mol	[1][2][5]
CAS Number	206265-96-5	[1][7]
Appearance	Light Yellowish Viscous Liquid	[5]
SMILES	O=C(OC(C)C)NCCOCCOCCOCCOCC OCCOCCOCCN=[N+]#[N-]	[1]
Storage	2-8°C (short-term, sealed, dry); -20°C to -80°C (long-term)	[8][9]

Core Functionalities and Reactions

The utility of **Boc-NH-PEG7-azide** stems from its two terminal functional groups, which can be addressed in a controlled, sequential manner.

The Boc-Protected Amine: Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, particularly those that are basic or nucleophilic.
[10] It can be readily and cleanly removed under acidic conditions through a simple carbamate hydrolysis mechanism.[11][12] This process yields the free primary amine, carbon dioxide, and tert-butanol (which typically fragments to isobutylene).[11]

The general workflow for the deprotection of the Boc group is straightforward.

Caption: General workflow for Boc deprotection.

This protocol describes a general procedure for removing the Boc group using trifluoroacetic acid (TFA).

- Preparation: Dissolve the **Boc-NH-PEG7-azide** substrate in an appropriate anhydrous organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a clean, dry flask.[11] A typical concentration is 0.1-0.5 M.
- Acid Addition: To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common approach is to use a solution of 20-50% TFA in DCM. Alternatively, concentrated hydrochloric acid can be used.[11] The reaction is usually performed at room temperature.[11]
- Reaction Monitoring: Allow the reaction to stir for 30 minutes to 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- Work-up: Once the reaction is complete, the acid and solvent are typically removed under reduced pressure (in *vacuo*). If necessary, the residue can be co-evaporated with a solvent like toluene to remove residual TFA.
- Isolation: The resulting amine salt (e.g., trifluoroacetate or hydrochloride salt) can often be used directly in the next step or neutralized with a mild base (e.g., triethylamine or saturated NaHCO_3 solution) followed by extraction to yield the free amine.

Note: For substrates sensitive to strong acids, milder deprotection methods using reagents like aqueous phosphoric acid or oxalyl chloride in methanol may be considered.[10][13]

The Azide Group: Click Chemistry

The azide (N_3) functional group is exceptionally stable and largely unreactive towards common biological functional groups, making it bioorthogonal.^[4] Its primary application is in click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with a terminal alkyne.^{[14][15]}

The CuAAC reaction is highly efficient and regioselective, proceeding rapidly under mild, often aqueous, conditions.^[16] The required Cu(I) catalyst is typically generated *in situ* from a Cu(II) source, like copper(II) sulfate (CuSO_4), and a reducing agent, such as sodium ascorbate.^[16] A stabilizing ligand, like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance catalyst stability and reaction rate, especially in biological applications.^{[14][17]}

The following diagram illustrates a typical workflow for a CuAAC bioconjugation reaction.

Caption: General workflow for a CuAAC reaction.

This protocol is a general guide for conjugating an alkyne-modified molecule to **Boc-NH-PEG7-azide**.

- Reagent Preparation:
 - Prepare stock solutions of your alkyne-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, PBS).^[16]
 - Dissolve **Boc-NH-PEG7-azide** in a suitable solvent (e.g., DMSO or water).
 - Prepare a 20 mM stock solution of CuSO_4 in water.^[16]
 - Prepare a 50 mM stock solution of a ligand like THPTA in water.^[16]
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.^{[16][17]}
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer.

- Add the **Boc-NH-PEG7-azide** solution. A slight molar excess (e.g., 2-10 equivalents) relative to the alkyne is often used.[16]
- Catalyst Addition:
 - In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., 2.5 μL of 20 mM CuSO₄ and 5.0 μL of 50 mM THPTA).[16] Let this mixture stand for a few minutes to allow for complex formation.[16]
 - Add the premixed catalyst to the reaction tube containing the azide and alkyne.
- Initiation and Incubation:
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 μL of 100 mM stock).[16]
 - Gently mix the components. Protect the reaction from light and allow it to proceed at room temperature for 1 to 2 hours.[16]
- Purification: The resulting conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.[16]


Applications in Drug Development: PROTAC Synthesis

A prominent application of **Boc-NH-PEG7-azide** is in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]

Boc-NH-PEG7-azide serves as a versatile PEG-based linker, connecting the two distinct ligands. The synthetic strategy often involves:

- Deprotecting the Boc group to reveal the amine.
- Coupling the resulting amine to the E3 ligase ligand.

- Using the azide terminus to "click" onto an alkyne-functionalized target protein ligand (or vice versa).

[Click to download full resolution via product page](#)

Caption: Logical workflow for PROTAC synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. Azide | BroadPharm [broadpharm.com]
- 5. purepeg.com [purepeg.com]
- 6. BOC-NH-PEG7-NH2 | CAS:206265-98-7 | Biopharma PEG [biochempeg.com]
- 7. t-Boc-N-Amido-PEG7-Azide for Click Chemistry [axispharm.com]
- 8. Boc-NH-PEG7-azide [myskinrecipes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. youtube.com [youtube.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. axispharm.com [axispharm.com]
- To cite this document: BenchChem. [Boc-NH-PEG7-azide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611225#boc-nh-peg7-azide-chemical-structure-and-properties\]](https://www.benchchem.com/product/b611225#boc-nh-peg7-azide-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com